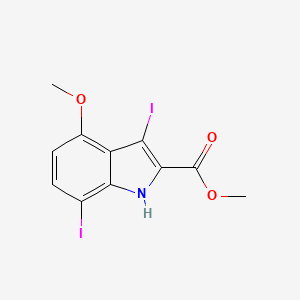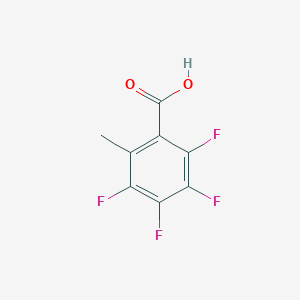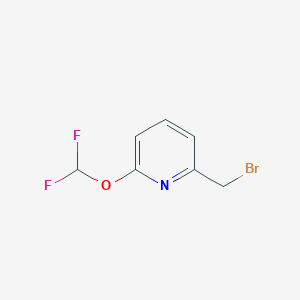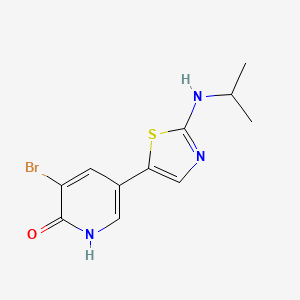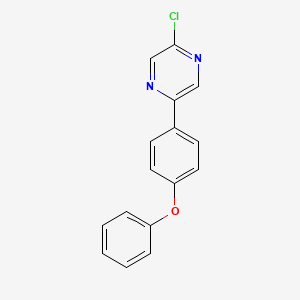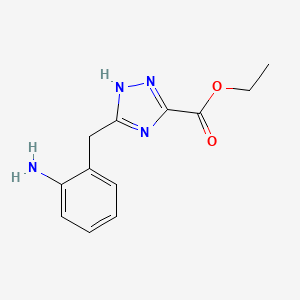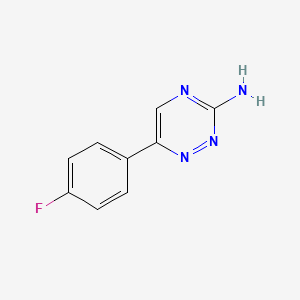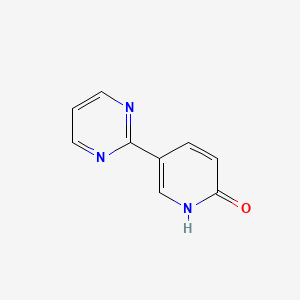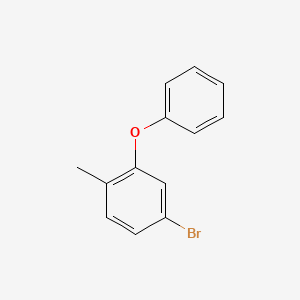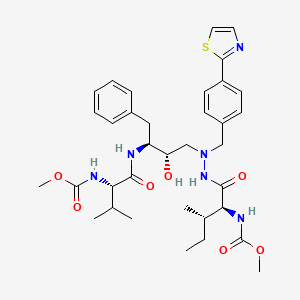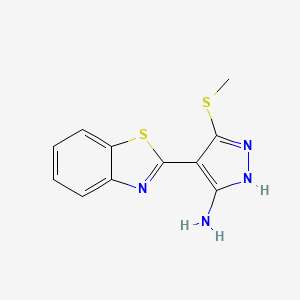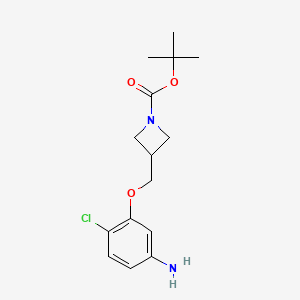![molecular formula C8H4ClNO3 B8401277 3-(chloromethyl)-Furo[3,4-b]pyridine-5,7-dione](/img/structure/B8401277.png)
3-(chloromethyl)-Furo[3,4-b]pyridine-5,7-dione
描述
3-(chloromethyl)-Furo[3,4-b]pyridine-5,7-dione is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group and two carboxylic acid anhydride groups attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloromethyl-2,3-pyridinedicarboxylic acid anhydride typically involves the chloromethylation of 2,3-pyridinedicarboxylic acid followed by cyclization to form the anhydride. The reaction conditions often include the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 5-chloromethyl-2,3-pyridinedicarboxylic acid anhydride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: The chloromethyl group in 5-chloromethyl-2,3-pyridinedicarboxylic acid anhydride can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The anhydride groups can be hydrolyzed to form the corresponding dicarboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under mild to moderate conditions, often in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the anhydride groups.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, may be employed under controlled conditions.
Major Products:
- Substituted pyridine derivatives
- 2,3-pyridinedicarboxylic acid
- Various oxidized or reduced forms of the compound
科学研究应用
3-(chloromethyl)-Furo[3,4-b]pyridine-5,7-dione has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of functional materials, such as polymers and coordination complexes, due to its ability to form stable bonds with various metal ions.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the development of new therapeutic agents.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block for advanced materials.
作用机制
The mechanism of action of 5-chloromethyl-2,3-pyridinedicarboxylic acid anhydride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The anhydride groups can undergo hydrolysis, releasing carboxylic acids that can participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
2,3-Pyridinedicarboxylic Acid: Lacks the chloromethyl group and anhydride functionality, making it less reactive in certain substitution reactions.
5-Methyl-2,3-pyridinedicarboxylic Acid Anhydride: Contains a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
2,4-Pyridinedicarboxylic Acid Anhydride: Has a different substitution pattern on the pyridine ring, affecting its chemical behavior and uses.
Uniqueness: 3-(chloromethyl)-Furo[3,4-b]pyridine-5,7-dione is unique due to the presence of both a chloromethyl group and anhydride functionality, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C8H4ClNO3 |
|---|---|
分子量 |
197.57 g/mol |
IUPAC 名称 |
3-(chloromethyl)furo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C8H4ClNO3/c9-2-4-1-5-6(10-3-4)8(12)13-7(5)11/h1,3H,2H2 |
InChI 键 |
JLJSCLYUDCQETH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC2=C1C(=O)OC2=O)CCl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
